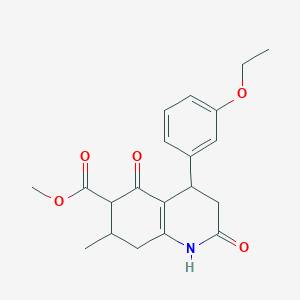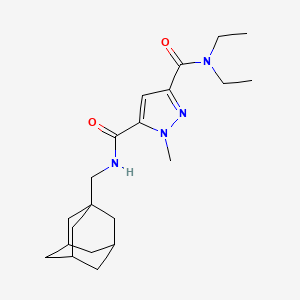![molecular formula C17H27N3O4S B4574208 3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B4574208.png)
3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide
Übersicht
Beschreibung
3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Wissenschaftliche Forschungsanwendungen
3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for developing new antibiotics.
Biology: It can be used as a probe to study enzyme inhibition, particularly those enzymes involved in sulfonamide metabolism.
Industrial Applications: The compound’s unique structure allows it to be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The reaction of 4-aminobenzenesulfonamide with dimethyl sulfate in the presence of a base such as sodium hydroxide yields 4-(dimethylsulfamoyl)aniline.
Coupling with Propanoic Acid Derivative: The intermediate is then coupled with a propanoic acid derivative, such as 3-bromopropanoic acid, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide structure.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the propanamide intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents (e.g., bromoethane), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different side chains.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.
Uniqueness
3-[4-(dimethylsulfamoyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide is unique due to its combination of a sulfonamide group and a morpholine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and industrial processes, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-19(2)25(22,23)16-6-3-15(4-7-16)5-8-17(21)18-9-10-20-11-13-24-14-12-20/h3-4,6-7H,5,8-14H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTVRNYGBWFUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide](/img/structure/B4574127.png)

![1-(3,4-difluorophenyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4574142.png)
![methyl 1-{3-methyl-4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4574152.png)
![1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4574154.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B4574163.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4574171.png)
![N-[(5-phenyl-2-furyl)methyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4574174.png)

![Methyl (2-chloro-4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B4574182.png)

![5-{[(2-fluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4574194.png)
![4-oxo-N-(2-pyridinylmethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4574201.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4574212.png)
